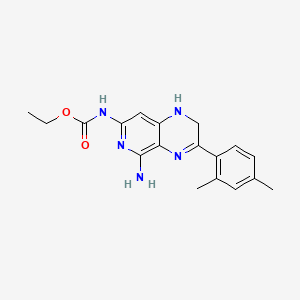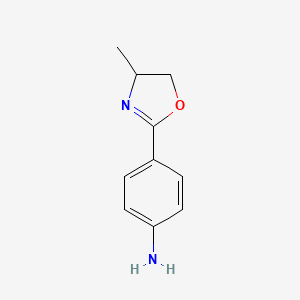
4-(4-Methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is a chemical compound with the molecular formula C11H14N2O It is characterized by an aniline group attached to a 4-methyl-4,5-dihydrooxazol-2-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline typically involves the reaction of 4-methyl-4,5-dihydrooxazole with aniline under specific conditions. The reaction can be carried out using a variety of reagents, such as acetic anhydride, and catalysts like Lewis acids.
Industrial Production Methods: In an industrial setting, the compound is produced through large-scale chemical reactions that ensure high purity and yield. The process involves the use of reactors and controlled environments to maintain the desired reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions: 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Substitution: Utilizing nucleophiles or electrophiles under specific conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Production of amine derivatives.
Substitution: Generation of various substituted aniline derivatives.
Applications De Recherche Scientifique
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in drug development.
Industry: Employed in the production of dyes, pigments, and other chemical products.
Mécanisme D'action
The mechanism by which 4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism can vary depending on the context of its application.
Comparaison Avec Des Composés Similaires
4-(4-Methyl-4,5-dihydrooxazol-2-yl)aniline is similar to other compounds with oxazolyl and aniline groups. its unique structure and properties set it apart. Some similar compounds include:
2-(4,4-Dimethyl-4,5-dihydrooxazol-2-yl)aniline
4-(3,5-Dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-2-phenyl-4,5-dihydrooxazole
Propriétés
Numéro CAS |
144232-55-3 |
|---|---|
Formule moléculaire |
C10H12N2O |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
4-(4-methyl-4,5-dihydro-1,3-oxazol-2-yl)aniline |
InChI |
InChI=1S/C10H12N2O/c1-7-6-13-10(12-7)8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |
Clé InChI |
LPIISCBPIBSJQR-UHFFFAOYSA-N |
SMILES canonique |
CC1COC(=N1)C2=CC=C(C=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


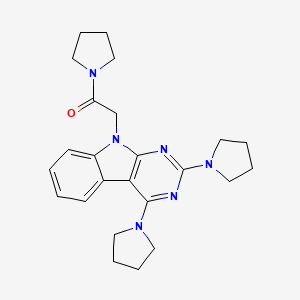
![5-isobutoxy-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B15211989.png)
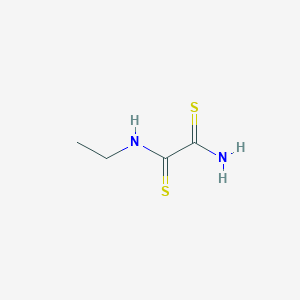

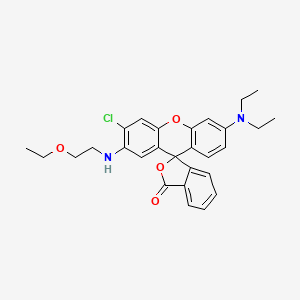
![3-(1-Ethylpiperidin-4-yl)-1,2,4,5,6,7-hexahydropyrazolo[3,4-b]azepine](/img/structure/B15212013.png)
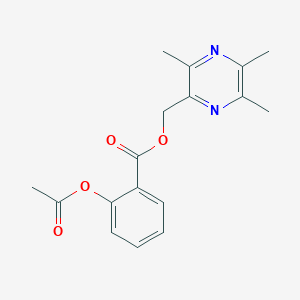

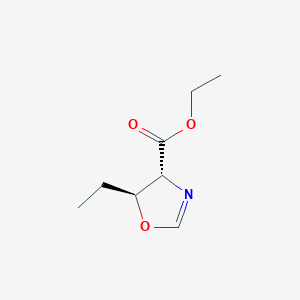

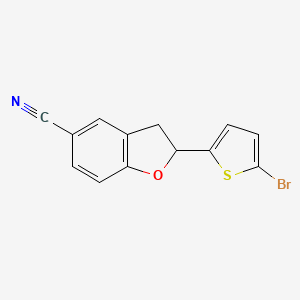
![2-((6-((5-Methyl-2-oxodihydrofuran-3(2H)-ylidene)methyl)benzo[d][1,3]dioxol-5-yl)amino)acetonitrile](/img/structure/B15212052.png)

